molecular formula C18H23N5O2 B12339337 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one

3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one

Cat. No.: B12339337
M. Wt: 341.4 g/mol
InChI Key: SIOWJZPOBZAZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropyl group, an oxadiazole ring, and a hexahydroimidazoquinoxalinone core, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation in the presence of a suitable base . The hexahydroimidazoquinoxalinone core can be synthesized through an annulation reaction, followed by desulfurization and intramolecular rearrangement .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the oxadiazole ring or the quinoxalinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with benzodiazepine receptors in the central nervous system. By binding to these receptors, it modulates the activity of neurotransmitters, leading to anxiolytic and anticonvulsant effects . The molecular targets include GABA-A receptors, which play a crucial role in inhibitory neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one is unique due to its specific combination of functional groups and its high affinity for benzodiazepine receptors. This makes it a promising candidate for developing new anxiolytic drugs with potentially fewer side effects compared to traditional benzodiazepines.

Biological Activity

The compound 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one (CAS No. 124423-84-3) is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including antimicrobial properties, cytotoxicity, and mechanisms of action.

The molecular structure of the compound indicates the presence of multiple functional groups that may contribute to its biological activity. Key chemical properties include:

  • Molecular Formula : C₁₈H₁₆N₄O₂
  • Molecular Weight : 342.35 g/mol
  • Boiling Point : 605.4 ºC
  • Density : 1.54 g/cm³
  • Flash Point : 319.9 ºC

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. The compound has been tested against various strains of bacteria and fungi. For instance:

MicroorganismActivity ObservedReference
Staphylococcus aureus (MRSA)Moderate inhibition
Escherichia coliSignificant inhibition
Candida albicansLow to moderate inhibition

The mechanism of action appears to be linked to the disruption of biofilm formation and interference with gene transcription related to microbial resistance.

Cytotoxicity Studies

Cytotoxicity tests have been conducted using various cell lines such as L929 (mouse fibroblast) and A549 (human lung carcinoma). The findings suggest that:

Compound Concentration (µM)L929 Cell Viability (%)A549 Cell Viability (%)
2006897
1009288
507496
12109105

These results indicate that while some concentrations enhance cell viability, higher concentrations may lead to cytotoxic effects. Notably, certain derivatives exhibited enhanced metabolic activity in lower concentrations ( ).

The biological activity of the compound can be attributed to its structural features:

  • Oxadiazole Ring : Known for its role in antimicrobial activity; it likely interacts with microbial enzymes or membranes.
  • Imidazoquinoxaline Structure : This moiety is associated with various pharmacological activities including anti-inflammatory and anticancer effects.

Case Studies

In a comparative study involving several oxadiazole derivatives, the compound demonstrated superior antimicrobial activity compared to standard antibiotics like ciprofloxacin against resistant strains ( ). Furthermore, cytotoxicity assays revealed that it could selectively target cancer cells while sparing normal cells at specific concentrations ( ).

Properties

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one

InChI

InChI=1S/C18H23N5O2/c1-10(2)23-13-6-4-3-5-12(13)22-9-19-14(15(22)18(23)24)16-20-17(25-21-16)11-7-8-11/h9-13H,3-8H2,1-2H3

InChI Key

SIOWJZPOBZAZFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2CCCCC2N3C=NC(=C3C1=O)C4=NOC(=N4)C5CC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.